Product packaging for Dichloroethoxyoxovanadium(v)(Cat. No.:)

Dichloroethoxyoxovanadium(v)

Cat. No.: B15349989
M. Wt: 185.93 g/mol
InChI Key: QCEYNJDXGADLLN-UHFFFAOYSA-N
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Description

Dichloroethoxyoxovanadium(V) is an organovanadium compound of significant interest in advanced catalytic and biomedical research. In catalysis, vanadium complexes, particularly oxovanadium(IV) types, demonstrate high activity in ethylene polymerization when activated by co-catalysts like EtAlCl2, producing linear, high molecular weight polyethylene . The ethoxy group in its structure may influence its solubility and stability, potentially mitigating the common issue of vanadium catalyst deactivation through reduction . In biomedical studies, structurally similar oxovanadium(IV) complexes show promising biological activity. They have been investigated as potent inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for breast cancer and diabetes, and have exhibited cytotoxicity against triple-negative MDA-MB-231 breast cancer cells in vitro . The mechanism of action for such complexes often involves enzyme inhibition, which can disrupt critical cellular signaling pathways and induce cell death in malignancies . This reagent is strictly for research applications in catalysis, inorganic synthesis, and investigative biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8Cl2O2V B15349989 Dichloroethoxyoxovanadium(v)

Properties

Molecular Formula

C2H8Cl2O2V

Molecular Weight

185.93 g/mol

IUPAC Name

ethanol;oxovanadium;dihydrochloride

InChI

InChI=1S/C2H6O.2ClH.O.V/c1-2-3;;;;/h3H,2H2,1H3;2*1H;;

InChI Key

QCEYNJDXGADLLN-UHFFFAOYSA-N

Canonical SMILES

CCO.O=[V].Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Dichloroethoxyoxovanadium V and Its Derivatives

Established Preparative Routes for Dichloroethoxyoxovanadium(V) Synthesis

The most direct and widely recognized method for the synthesis of Dichloroethoxyoxovanadium(V) involves the partial alcoholysis of a chlorinated vanadate, specifically vanadium oxytrichloride (VOCl₃).

Synthesis from Vanadium Oxides and Alkoxysilanes

While the reaction of vanadium oxides with alkoxysilanes represents a potential pathway for the formation of vanadium alkoxides, specific and well-documented procedures for the direct synthesis of Dichloroethoxyoxovanadium(V) through this route are not prominently established in the reviewed literature. This method is more commonly employed for the preparation of other metal alkoxides.

Synthesis from Chlorinated Vanadates and Alcohols

The controlled reaction between vanadium oxytrichloride (VOCl₃) and ethanol (B145695) (C₂H₅OH) stands as the principal method for the preparation of Dichloroethoxyoxovanadium(V) [VOCl₂(OEt)]. Vanadium oxytrichloride, a volatile and highly reactive liquid, readily undergoes alcoholysis. wikipedia.org The reaction involves the substitution of one of the chloro ligands with an ethoxy group, as depicted in the following equation:

VOCl₃ + C₂H₅OH → VOCl₂(OC₂H₅) + HCl

This reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), to moderate the reactivity and facilitate the removal of the hydrogen chloride (HCl) byproduct. The stoichiometry of the reactants is crucial; using a 1:1 molar ratio of VOCl₃ to ethanol is key to selectively forming the desired dichloroethoxy-substituted product. An excess of ethanol can lead to further substitution of the chloride ions, resulting in the formation of chloro(diethoxy)oxovanadium(V) [VOCl(OEt)₂] and triethoxyoxovanadium(V) [VO(OEt)₃].

The reaction progress can be monitored using techniques such as ⁵¹V NMR spectroscopy, which allows for the identification of the different vanadium-containing species in the solution.

Advanced Synthetic Strategies and Ligand Modification Approaches

Further refinement of the synthetic approach can involve the use of a base to scavenge the HCl produced during the reaction. The introduction of a non-coordinating base, such as a tertiary amine (e.g., triethylamine), can drive the reaction to completion and prevent potential side reactions catalyzed by the acidic byproduct.

Ligand modification of Dichloroethoxyoxovanadium(V) can be achieved by reacting it with other alcohols or ligands. For instance, the remaining chloro ligands can be substituted by other alkoxy or aryloxy groups to generate a wide range of mixed-ligand oxovanadium(V) complexes. These modifications can be used to tune the electronic and steric properties of the metal center, which can in turn influence its catalytic activity and reactivity.

Optimization of Synthetic Yields and Purity Considerations in Dichloroethoxyoxovanadium(V) Preparations

Optimizing the yield and purity of Dichloroethoxyoxovanadium(V) requires careful control over several experimental parameters.

Key Optimization Parameters:

ParameterConsiderationRationale
Reactant Stoichiometry Precise 1:1 molar ratio of VOCl₃ to ethanol.Prevents the formation of over-substituted products.
Reaction Temperature Low temperatures (e.g., 0 °C to room temperature).Controls the exothermic nature of the reaction and minimizes side reactions.
Solvent Inert and dry solvent (e.g., CCl₄, CH₃CN).Prevents hydrolysis of VOCl₃ and facilitates product isolation.
Atmosphere Inert atmosphere (e.g., nitrogen or argon).VOCl₃ and the product are sensitive to moisture and air. noaa.govnoaa.gov
Removal of HCl Use of an inert gas purge or addition of a non-coordinating base.Drives the reaction forward and prevents acid-catalyzed side reactions.

Purity Considerations:

The primary impurity in the synthesis of Dichloroethoxyoxovanadium(V) is often the starting material, VOCl₃, or the over-substituted products, VOCl(OEt)₂ and VO(OEt)₃. Purification can be achieved through techniques such as distillation under reduced pressure or recrystallization from an appropriate solvent. Due to the moisture sensitivity of the compound, all purification steps must be carried out under strictly anhydrous conditions. noaa.govnoaa.gov

Characterization of the final product is typically performed using spectroscopic methods like NMR (⁵¹V, ¹H, ¹³C), IR spectroscopy (to confirm the presence of the V=O and V-O-Et bonds), and elemental analysis to verify the elemental composition.

Coordination Chemistry and Structural Analysis of Dichloroethoxyoxovanadium V Complexes

Vanadium(V) Coordination Environments and Geometrical Preferences

The coordination number and geometry of vanadium(V) complexes are highly flexible, influenced by the steric and electronic nature of the ligands bound to the metal center. For Dichloroethoxyoxovanadium(V), the vanadium atom typically seeks to expand its coordination sphere beyond the four primary ligands, commonly resulting in five-coordinate or six-coordinate geometries through solvent coordination or the formation of adducts with donor ligands.

The most common five-coordinate geometry for oxovanadium(V) complexes is the square pyramid (SP). researchgate.net In an idealized SP geometry, the vanadium atom is coordinated to four donor atoms in the basal plane, with the strongly bonded oxo ligand occupying the apical position. For a monomeric Dichloroethoxyoxovanadium(V) species, the basal plane would be occupied by the two chloro ligands and the ethoxy group, with the fourth site potentially occupied by a solvent molecule or a bridging interaction in the solid state.

However, the geometry of such complexes is rarely ideal. researchgate.netstackexchange.com A significant distortion arises from the displacement of the vanadium atom out of the basal plane towards the apical oxo ligand. ubc.ca This displacement is a consequence of the strong V=O double bond, which exerts a powerful trans influence and electrostatic repulsion on the basal ligands. The different electronic donating abilities and steric demands of the chloro and ethoxy ligands also contribute to the distortion, breaking the ideal C₄ᵥ symmetry. This results in variations in the V-L (L = Cl, OEt) bond lengths and non-ideal bond angles within the basal plane.

Table 1: Representative Bond Parameters in Square Pyramidal Oxovanadium Complexes This table presents typical data from related oxovanadium complexes to illustrate the expected structural features of a Dichloroethoxyoxovanadium(V) system in a square pyramidal environment.

Bond TypeTypical Bond Length (Å)Bond AngleTypical Angle (°)
V=O (apical)1.55 - 1.60O(apical)-V-L(basal)95 - 105
V-Cl (basal)2.20 - 2.35L(basal)-V-L(basal)85 - 90 / 140-160
V-O (alkoxide)1.75 - 1.85V atom displacement~0.6 Å

Data compiled from analogous structures in the literature. ubc.ca

While square pyramidal is a common geometry, five-coordinate vanadium(V) complexes can also adopt a trigonal bipyramidal (TBP) arrangement. The choice between SP and TBP is subtle and can be influenced by the electronic properties and steric bulk of the ancillary ligands. The TBP geometry is characterized by two axial and three equatorial positions. In some cases, the addition of a strong donor ligand can force a rearrangement from the more common SP geometry. For example, certain adducts of related dioxovanadium(V) species with bulky phosphine (B1218219) oxide ligands have been shown to adopt TBP structures. nih.gov

Upon interaction with additional donor ligands, Dichloroethoxyoxovanadium(V) can readily form six-coordinate complexes, which typically adopt a distorted octahedral geometry. In these adducts, the incoming ligand usually coordinates in the position trans to the oxo group. However, this V-L bond is often significantly lengthened and weakened due to the strong trans influence of the V=O double bond. The other four ligands, including the original chloro and ethoxy groups, occupy the equatorial plane.

Influence of Ancillary Ligands on Dichloroethoxyoxovanadium(V) Coordination and Reactivity

Dichloroethoxyoxovanadium(V) is a moderately strong Lewis acid and readily forms adducts with a wide range of neutral donor (ancillary) ligands. nih.govrsc.org The coordination of these ligands profoundly influences the coordination environment and, consequently, the reactivity of the vanadium center. nih.govnih.gov Common ancillary ligands include ethers, pyridines, amines, and phosphine oxides.

The addition of a neutral donor ligand (L) to VO(OEt)Cl₂ leads to the formation of five- or six-coordinate complexes, such as [VO(OEt)Cl₂L] and [VO(OEt)Cl₂L₂]. This coordination has several key effects:

Structural Changes: The coordination number increases, and the geometry is altered, typically to a distorted square pyramid or octahedron.

Electronic Perturbation: The ancillary ligand donates electron density to the vanadium center. This reduces the Lewis acidity of the metal and alters the energy of the d-orbitals. This effect can be directly observed through spectroscopic techniques. For instance, the V=O bond is weakened upon coordination of a trans ligand, resulting in a decrease in its IR stretching frequency (νᵥ=ₒ). Similarly, the ⁵¹V NMR chemical shift is highly sensitive to the nature and number of coordinated ligands.

Reactivity Modification: By modulating the steric crowding and electronic properties of the vanadium center, ancillary ligands can tune the reactivity of the complex. rsc.orgresearchgate.net For example, in catalytic applications such as oxidation or polymerization, the choice of ancillary ligand can control the activity and selectivity of the vanadium catalyst by influencing substrate binding and the stability of reaction intermediates.

Table 3: Effect of Ancillary Ligand Coordination on the V=O IR Stretching Frequency in Oxovanadium(V) Complexes This table illustrates the general trend of decreasing V=O stretching frequency with increasing donor strength of the ancillary ligand, using data from analogous systems.

Complex TypeAncillary Ligand (L)Donor StrengthTypical νᵥ=ₒ (cm⁻¹)
VOCl₃ (precursor)None-~1035
[VOCl₃(L)]Tetrahydrofuran (B95107)Weak O-donor~990
[VOCl₃(L)]Acetonitrile (B52724)N-donor~985
[VOCl₃(L)]PyridineStrong N-donor~970

Data compiled from studies on related oxovanadium(V) halide adducts. nih.gov

Advanced Spectroscopic and Characterization Methodologies for Dichloroethoxyoxovanadium V Derivatives

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Table 1: Representative Crystallographic Data for a Dioxovanadium(V) Complex Data for a related dioxovanadium(V) complex is presented due to the absence of published crystallographic data for Dichloroethoxyoxovanadium(V).

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.0225(8)
b (Å) 10.3812(9)
c (Å) 11.7823(9)
β (°) 103.180(9)
V (ų) 1431.79
Z 4

Source: Synthesis and X-ray diffraction data of dichloro-dioxido-(4,4′-dimethyl-2,2′-bipyridyl) molybdenum (VI) (Note: This data is for a related molybdenum complex, illustrating a typical format for such data, as specific data for the vanadium compound is unavailable).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For vanadium complexes, ⁵¹V NMR is particularly informative due to the high natural abundance (99.75%) and sensitivity of the ⁵¹V nucleus. udel.edu The chemical shift of ⁵¹V is highly sensitive to the coordination environment and the nature of the ligands attached to the vanadium center. udel.edu

The ⁵¹V NMR chemical shift for dichloroethoxyoxovanadium(V) is expected to be in the range typical for oxovanadium(V) halides and alkoxides. For comparison, the related compound VOCl₂(O-i-Pr) exhibits a ⁵¹V chemical shift of -309 ppm, while VO(O-i-Pr)₃ appears at -629 ppm, relative to VOCl₃. wikipedia.org A bipyridine adduct of a similar compound, VOCl₂(OEt)(bipy), has been reported to have an isotropic chemical shift of -400 ppm. This suggests that the electronic environment around the vanadium nucleus in dichloroethoxyoxovanadium(V) is significantly influenced by the ethoxy and chloro ligands.

¹H and ¹³C NMR spectroscopy are also employed to characterize the ethoxy ligand, providing information on its connectivity and conformation within the complex.

Table 2: Representative ⁵¹V NMR Data for Oxovanadium(V) Complexes

Compound ⁵¹V Chemical Shift (δ, ppm)
VOCl₃ 0
VOCl₂(O-i-Pr) -309
VOCl(O-i-Pr)₂ -506
VO(O-i-Pr)₃ -629
VOCl₂(OEt)(bipy) -400

Source: Vanadium-51 nuclear magnetic resonance - Wikipedia wikipedia.org, Geometry and local environment of surface sites in Vanadium-based Ziegler-Natta catalysts from 51V solid-state NMR Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy in Vanadium(V) Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Vanadium(V) has a d⁰ electronic configuration, meaning it has no unpaired electrons. Consequently, dichloroethoxyoxovanadium(V) is EPR silent.

However, EPR spectroscopy can be a powerful tool for studying the reduction of vanadium(V) to vanadium(IV) (d¹), which is EPR active. The appearance of a characteristic eight-line EPR spectrum for the vanadyl cation ([VO]²⁺) can be used to monitor the stability and redox chemistry of dichloroethoxyoxovanadium(V) derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are excellent for identifying characteristic functional groups and providing insight into the nature of chemical bonds.

For dichloroethoxyoxovanadium(V), the most prominent vibrational modes are associated with the V=O (vanadyl) and V-Cl bonds. The V=O stretching frequency is typically observed in the range of 900-1000 cm⁻¹ in the IR spectrum and is a strong, sharp band. Its position can be influenced by the nature of the other ligands and the coordination number of the vanadium center. The V-Cl stretching vibrations are expected to appear at lower frequencies, generally in the 300-500 cm⁻¹ range. The ethoxy ligand will also exhibit characteristic C-H and C-O stretching and bending vibrations.

A study on (2-Chloroethoxy)oxovanadium(V) derivatives reported that the V=O stretching frequency shifts to a lower wavenumber upon the coordination of a ligand trans to the V=O bond, which is a common observation in such adducts.

Table 3: Characteristic Infrared Frequencies for Oxovanadium(V) Moieties

Vibrational Mode Typical Frequency Range (cm⁻¹)
ν(V=O) 900 - 1000
ν(V-Cl) 300 - 500
ν(V-O-C) 1000 - 1100

Source: General knowledge from inorganic chemistry textbooks and spectroscopic data compilations.

Mass Spectrometry for Molecular Identification and Compositional Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For dichloroethoxyoxovanadium(V), the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The isotopic pattern of this peak would be characteristic, showing the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). savemyexams.comchemguide.co.uk

Common fragmentation pathways for such a molecule would likely involve the loss of the ethoxy group (-OEt), a chlorine atom (-Cl), or a combination of these. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. nih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Dichloroethoxyoxovanadium(V) VO(OCH₂CH₃)Cl₂
Vanadyl(V) oxychloride VOCl₃
Dichloro-isopropoxyoxovanadium(V) VO(OCH(CH₃)₂)Cl₂
Tri-isopropoxyoxovanadium(V) VO(OCH(CH₃)₂)₃
Dichloroethoxy(bipyridine)oxovanadium(V) VO(OCH₂CH₃)Cl₂(C₁₀H₈N₂)
(2-Chloroethoxy)oxovanadium(V) VO(OCH₂CH₂Cl)₃
Dioxovanadium(V) complexes [VO₂L]ⁿ

Catalytic Applications and Mechanistic Investigations of Dichloroethoxyoxovanadium V

Dichloroethoxyoxovanadium(V)-Catalyzed Oxidation Reactions

The high oxidation state and Lewis acidic nature of the vanadium center in dichloroethoxyoxovanadium(V) make it an effective catalyst for a range of oxidative transformations. It can activate molecular oxygen or peroxides to effect the oxidation of various organic substrates.

Dichloroethoxyoxovanadium(V) has demonstrated significant efficacy as a catalyst in aerobic oxidation reactions, utilizing molecular oxygen from the air as the terminal oxidant. This approach aligns with the principles of green chemistry by avoiding the need for stoichiometric, often hazardous, chemical oxidants.

A key application is the catalytic oxidative cleavage of α-hydroxy ketones. Research has shown that a catalytic amount (e.g., 1 mol%) of VO(OEt)Cl₂ in ethanol (B145695) can efficiently cleave the carbon-carbon bond of α-hydroxy ketones under an oxygen atmosphere. nih.gov This reaction exhibits high chemoselectivity; functional groups such as α-acetoxy, α-phenylthio, and α-amino ketones, as well as 1,2-diols, are inert under these conditions. nih.gov The reaction pathway depends on the substitution at the hydroxyl-bearing carbon. Ketones with a secondary α-hydroxy group yield diesters, while those with a tertiary α-hydroxy group produce keto esters. nih.gov

Another significant aerobic process catalyzed by VO(OEt)Cl₂ is the ring-opening oxygenation of cyclic ketones. thieme-connect.com When treated with VO(OEt)Cl₂ in an alcohol solvent under an oxygen atmosphere, cyclic ketones undergo oxidative ring-opening to furnish either keto esters or diesters, depending on the substitution pattern of the starting ketone. thieme-connect.com This transformation can be operated as a catalytic process, highlighting the ability of the vanadium complex to be reoxidized by molecular oxygen. thieme-connect.com

Table 1: Aerobic Oxidative Cleavage of α-Hydroxy Ketones Catalyzed by VO(OEt)Cl₂ This table presents a selection of substrates and their corresponding products in the VO(OEt)Cl₂-catalyzed aerobic oxidation. Data sourced from Hirao, T., et al. (1998). nih.gov

EntrySubstrate (α-Hydroxy Ketone)ProductYield (%)
12-HydroxycyclohexanoneDiethyl adipate91
22-HydroxycycloheptanoneDiethyl pimelate88
32-Hydroxy-2-methylcyclohexanoneEthyl 6-oxoheptanoate85
42-Hydroxy-6-methylcyclohexanoneDiethyl 2-methylhexanedioate75

Vanadium complexes are well-known for their ability to catalyze oxidations using peroxide-based oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). While detailed studies focusing exclusively on dichloroethoxyoxovanadium(V) for simple epoxidation and hydroxylation are specific, its competence in such reactions is established through comparative studies and related systems. For instance, the catalytic activity of vanadium-calixarene complexes in the epoxidation of cyclohexene (B86901) with hydrogen peroxide has been compared to that of VO(OEt)Cl₂, implying its use as a benchmark catalyst for this transformation. worktribe.com

Research on related oxovanadium(IV) Schiff base complexes encapsulated in zeolite-Y (abbreviated as VOL-Y) has demonstrated the catalytic oxidation of various olefins using tert-butyl hydroperoxide as the oxidant. nih.gov In these studies, olefins like α-methyl styrene (B11656) were successfully oxidized. nih.gov Although the catalyst is a more complex, supported version, it underscores the intrinsic ability of the oxovanadium core to mediate peroxide-based olefin oxidation. The general mechanism involves the formation of a vanadium-peroxo or hydroperoxo species, which then transfers an oxygen atom to the alkene substrate.

The reactivity of dichloroethoxyoxovanadium(V) extends to the oxidative transformation of a variety of specific substrate classes.

Cyclobutanones: VO(OEt)Cl₂ induces the oxidative ring-opening of cyclobutanones. This transformation involves the cleavage of a C-C bond, providing access to functionalized linear compounds that would be otherwise difficult to synthesize. thieme-connect.comnih.gov For example, 2,2-dichlorocyclobut-3-enones undergo a regioselective ring-opening oxidation in ethanol when treated with VO(OEt)Cl₂, yielding ethyl 2,4,4-trichlorobut-3-enoates. bohrium.com

α-Hydroxy Ketones: As detailed in section 5.1.1, VO(OEt)Cl₂ is a highly effective and chemoselective catalyst for the oxidative cleavage of α-hydroxy ketones under aerobic conditions, yielding diesters or keto esters. nih.gov This transformation is a powerful tool in organic synthesis for carbon chain manipulation.

Styrene: Vanadium catalysts are active in the oxidation of styrene, typically yielding products like styrene oxide and benzaldehyde. The reaction mechanism often involves the formation of a catalyst-oxidant adduct that interacts with the styrene double bond. acs.org One proposed pathway involves the formation of styrene oxide as an intermediate, which can then rearrange to form benzaldehyde. worktribe.com While direct reports on VO(OEt)Cl₂ are part of a broader class of vanadium catalysts, related systems show significant activity. For instance, oxovanadium(IV) complexes have been used to catalyze the oxidation of α-methyl styrene with TBHP. nih.gov Furthermore, VO(OR)Cl₂ has been shown to induce a cyclization reaction between diketene (B1670635) and styrenes, demonstrating its ability to engage styrene in complex transformations. thieme-connect.com

Role of Dichloroethoxyoxovanadium(V) as a Reagent in Specific Organic Transformations

Beyond its catalytic role in oxidation, VO(OEt)Cl₂ also functions as a stoichiometric or catalytic reagent in reactions where it facilitates bond formation or cleavage through a redox mechanism, often involving a single-electron transfer process.

Vanadium catalysts have emerged as valuable tools in the development of multicomponent reactions (MCRs), which allow for the synthesis of complex products in a single operation from three or more starting materials. While not always employing VO(OEt)Cl₂ directly, these examples establish the utility of related vanadium species in constructing heterocyclic and other complex frameworks.

One notable example is the vanadium-catalyzed [2+2+1] synthesis of highly substituted N-aryl pyrroles from two alkyne molecules and an azobenzene. nih.gov This reaction is catalyzed by a V(III)/V(V) cycle, where a bis(imido)vanadium(V) species is proposed as the key reactive intermediate that mediates the cyclization. nih.gov A similar strategy has been applied to the synthesis of azadiphospholes from phosphaalkynes and azobenzene. nih.gov

Another significant vanadium-catalyzed transformation that can be considered a multicomponent reaction is the Mannich-type addition of propargyl alcohols to imines. nih.gov This reaction, catalyzed by modified oxovanadium complexes, couples the propargyl alcohol, the imine, and results in a rearranged allenyl amine product, showcasing a powerful method for C-C and C-N bond formation in a single pot. nih.gov

Table 2: Vanadium-Catalyzed Multicomponent Synthesis of an Allenyl Amine This table shows the optimization of a vanadium-catalyzed Mannich-type reaction. Data sourced from Trost, B. M., and C. J. Weiss (2006). nih.gov

EntryCatalyst (mol%)Product Yield (%)
11a (5%)31
21b (5%) 92
31b (2.5%)78
41c (5%)81
51d (5%)Complex Mixture
Catalyst 1b is tris[tri(4-chlorophenyl)silyl]vanadate, an optimized catalyst for this transformation.

Dichloroethoxyoxovanadium(V) is a potent reagent for mediating oxidative transformations of organosilanes. These reactions typically involve the cleavage of a carbon-silicon bond and the formation of a new bond at the carbon center.

A key example is the oxidative allylation of 1,3-dicarbonyl compounds with allylsilanes, which can be selectively achieved by treatment with VO(OEt)Cl₂. thieme-connect.com This process facilitates the formation of a carbon-carbon bond at the α-position of the dicarbonyl compound through an oxidative desilylative mechanism. Similarly, VO(OEt)Cl₂ promotes the oxidation of benzylsilanes and benzyltins, demonstrating its utility in cleaving carbon-metal bonds to initiate further transformations. bohrium.com These reactions proceed via an electron-transfer mechanism, where the oxovanadium(V) species acts as the oxidant.

Elucidation of Reaction Mechanisms and Catalytic Cycles

The understanding of reaction mechanisms and catalytic cycles involving dichloroethoxyoxovanadium(V) is crucial for optimizing catalytic processes and designing more efficient catalysts. This involves a combination of kinetic studies, identification of intermediates, and theoretical calculations.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to unraveling the mechanism of a catalyzed reaction. By systematically varying the concentrations of reactants and the catalyst, a rate law can be determined, which mathematically describes the reaction rate's dependence on these concentrations. photophysics.comkhanacademy.org The general form of a rate law is expressed as:

Rate = k[Catalyst]x[Reactant A]y[Reactant B]z ...

The order of a reaction with respect to a specific component indicates the number of molecules of that component involved in the rate-determining step of the reaction. uca.edu For instance, if a reaction is first-order with respect to a reactant, doubling its concentration will double the reaction rate. youtube.com If it is second-order, doubling the concentration will quadruple the rate. youtube.com

In the context of catalysis by vanadium complexes, kinetic studies have been instrumental. For example, in the catalytic oxidation of various substrates, the reaction rate often shows a dependence on the concentrations of both the substrate and the oxidant, as well as the vanadium catalyst. dtu.dk For the catalytic oxidation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) using V₂O₅/TiO₂-based catalysts, a first-order rate expression with respect to the PCDD/F or model compound was often employed to analyze the kinetics. dtu.dk

The determination of these rate laws is typically achieved by measuring the initial rates of the reaction under different initial concentration conditions. libretexts.org Plotting the logarithm of the initial rate against the logarithm of the initial concentration of a particular reactant, while keeping other concentrations constant, yields a straight line whose slope corresponds to the order of the reaction with respect to that reactant.

Identification and Characterization of Catalytic Intermediates

The identification and characterization of catalytic intermediates are paramount to understanding the step-by-step mechanism of a catalytic cycle. Vanadium(V) complexes are known to form various intermediates during catalytic reactions.

In the coupling of epoxides and carbon dioxide, vanadium(V) complexes derived from aminotriphenolate ligands have been shown to be highly effective catalysts. acs.orgresearchgate.net A significant breakthrough in understanding the mechanism was the isolation and characterization of a unique catalytic intermediate. acs.orgresearchgate.net This intermediate revealed a six-coordinate V(V) complex where the epoxide substrate is cooperatively activated by the vanadium center and one of the phenolate (B1203915) donors of the ligand. acs.org X-ray diffraction and ⁵¹V NMR spectroscopy were crucial in characterizing this unprecedented structure. acs.orgresearchgate.net

Similarly, in oxidation reactions, oxoperoxovanadium(V) complexes are often proposed as key intermediates. nih.gov For instance, the reaction of certain vanadium(IV) complexes with hydrogen peroxide leads to the formation of unstable oxoperoxovanadium(V) species, which are believed to be the active oxidants. nih.gov

Spectroscopic techniques play a vital role in identifying these transient species. In addition to X-ray crystallography and NMR, techniques like UV-visible spectroscopy, infrared (IR) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy are employed to probe the electronic and molecular structure of these intermediates. acs.orgrsc.org

Transition State Analysis in Vanadium(V)-Catalyzed Processes

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides insights into the energy barriers of elementary steps in a catalytic cycle. This analysis helps to understand which pathway is energetically more favorable.

For vanadium-catalyzed reactions, DFT calculations have been used to explore different possible mechanistic pathways. For example, in the guanylation reaction catalyzed by imido vanadium complexes, DFT studies were performed to compare two potential pathways: a [2+2] cycloaddition of carbodiimide (B86325) to the vanadium-imido bond versus insertion into the vanadium-amido bond. acs.org The results indicated that for the vanadium-catalyzed reaction, the carbodiimide insertion into the metal-amido bond is the more favorable route, in contrast to the mechanism observed for titanium-catalyzed guanylation. acs.org

Computational studies have also been employed to investigate the electronic structure of excited states in vanadium(V) photocatalysts. acs.org Understanding the nature of these excited states is crucial for designing more efficient photocatalytic systems for reactions like alkoxy radical generation. acs.org Furthermore, first-principles calculations have been used to explain the high catalytic activity of materials like vanadium sulfide (B99878) nanodispersed in a MoS₂ film for the hydrogen evolution reaction. These calculations pointed to efficient electron transfer and optimal Gibbs free energy for hydrogen adsorption as key factors. nih.gov

Catalyst Design and Optimization Strategies

Heterogenization of Dichloroethoxyoxovanadium(V) Complexes (e.g., Polymer Support)

A significant challenge with homogeneous catalysts like dichloroethoxyoxovanadium(V) is their separation from the reaction mixture and subsequent reuse. Heterogenization, which involves immobilizing the catalyst onto a solid support, is a common strategy to overcome this limitation.

Polymer supports are attractive materials for this purpose. nih.gov They can be functionalized to covalently bind the vanadium complex, preventing it from leaching into the reaction medium. For example, polymers with suitable functional groups can be used to anchor the vanadium catalyst. chemrxiv.org This approach has been successfully applied to other catalytic systems, where polymer-supported catalysts have demonstrated high activity and could be easily recovered and reused. nih.gov

Another approach to heterogenization is the use of inorganic supports like silica (B1680970), titania, or alumina. rsc.org Supported vanadium oxide catalysts are widely used in industrial oxidation reactions. rsc.org The support can influence the electronic properties and reactivity of the vanadium active sites. rsc.org For instance, the promotion of vanadium(V) oxide catalysts with titanium(IV) oxide has been shown to enhance catalytic activity. rsc.org

Metal-organic frameworks (MOFs) have also emerged as promising supports for single-site heterogeneous catalysts. nih.gov By immobilizing vanadium within the well-defined coordination environment of a MOF, highly active and stable catalysts for olefin polymerization have been developed. nih.gov

Assessment of Catalyst Recyclability and Stability

The recyclability and stability of a catalyst are critical factors for its practical and economic viability. researcher.life Heterogenized catalysts, in particular, are designed for easy recovery and reuse.

The recyclability of a supported catalyst is typically assessed by performing multiple reaction cycles. After each cycle, the catalyst is separated from the product mixture (e.g., by simple filtration), washed, and then used in a subsequent run with fresh reactants. nih.gov The catalytic activity and selectivity are monitored over several cycles to evaluate the catalyst's performance over time. A minimal loss of activity indicates good recyclability. nih.gov

The stability of the catalyst is also a key concern. psu.edu For supported vanadium catalysts, stability can be affected by factors such as the reaction conditions and the presence of moisture. osti.gov For example, in the manufacture of sulfuric acid, the mechanical strength of vanadium catalysts can be compromised by moisture, leading to disintegration. osti.gov The stability of heterogenized catalysts also depends on the strength of the interaction between the active species and the support, to prevent leaching of the metal into the reaction medium.

Techniques such as thermogravimetric analysis (TGA), X-ray diffraction (XRD), and spectroscopic methods can be used to characterize the catalyst before and after the reaction cycles to assess any changes in its structure or composition, providing insights into its stability.

Here is a data table summarizing the catalytic applications and optimization strategies for vanadium(V) complexes:

Catalytic Application Catalyst System Key Findings/Strategies
Epoxide/CO₂ CouplingVanadium(V) aminotriphenolate complexesIsolation of a six-coordinate V(V) intermediate. acs.orgresearchgate.net
Oxidation ReactionsOxoperoxovanadium(V) complexesProposed as key active intermediates. nih.govrsc.org
Guanylation ReactionImido vanadium complexesDFT studies revealed a favorable amido-insertion pathway. acs.org
Olefin PolymerizationVanadium immobilized in a MOFHigh activity and stability of the single-site catalyst. nih.gov
Sulfide OxidationVanadium(IV/V) complexesMimics the activity of vanadate-dependent haloperoxidases. nih.gov
Styrene OxidationVanadium(IV/V) complexesCatalytically active in oxidizing styrene to various products. nih.gov
Hantzsch ReactionMonooxidovanadium(V) complexesEffective catalysts for this multi-component reaction. rsc.org
Tetralin OxidationMonooxidovanadium(V) complexesActive for the oxidation of tetralin to tetralone. rsc.org

Theoretical and Computational Chemistry Approaches to Dichloroethoxyoxovanadium V

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature and behavior of molecules. youtube.com However, a specific application of these methods to dichloroethoxyoxovanadium(V) is not documented in publicly available research.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of dichloroethoxyoxovanadium(V) would provide valuable insights into its stability and reactivity. Such a study would typically involve the calculation of molecular orbitals, electron density distribution, and the nature of the vanadium-oxygen, vanadium-chlorine, and vanadium-ethoxy bonds. While general principles of bonding in oxovanadium(V) complexes are understood, specific quantitative data for this compound, such as bond orders and atomic charges, are not available. researchgate.netaps.org

Calculation of Thermodynamic Properties of Reaction Pathways

The thermodynamic properties of reaction pathways involving dichloroethoxyoxovanadium(V), such as its formation, decomposition, or its role as a catalyst, remain uncalculated. Quantum chemical methods could be employed to determine key parameters like reaction enthalpies, Gibbs free energies, and activation barriers. This information is crucial for understanding the feasibility and kinetics of its chemical transformations.

Molecular Orbital Characterization and Charge Distribution

The characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental to predicting a molecule's reactivity. For dichloroethoxyoxovanadium(V), the energies and compositions of these frontier orbitals have not been reported. Furthermore, a detailed mapping of the electrostatic potential and partial atomic charges would illuminate the regions of the molecule susceptible to nucleophilic or electrophilic attack. While some basic computed properties are available in public databases, in-depth molecular orbital analysis is absent. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in different environments. vnu.edu.vn Regrettably, no MD simulation studies have been published specifically for dichloroethoxyoxovanadium(V).

Conformational Analysis and Dynamics in Solution

The conformational landscape and dynamic behavior of dichloroethoxyoxovanadium(V) in various solvents are yet to be explored. MD simulations could reveal the preferred conformations of the ethoxy group, the flexibility of the molecule, and its interactions with solvent molecules. Such studies are vital for understanding its behavior in a reaction medium.

Computational Modeling of Reaction Mechanisms

Computational modeling serves as a powerful tool for investigating the intricate details of chemical reactions at a molecular level. For a compound like dichloroethoxyoxovanadium(V), these methods could provide invaluable insights into its reactivity, catalysis, and decomposition pathways.

Prediction of Intermediates and Transition State Geometries

A key aspect of understanding a reaction mechanism is the identification of all stable species (reactants, products, and intermediates) and the high-energy transition states that connect them. Computational methods, particularly those based on quantum mechanics, can predict the three-dimensional arrangements of atoms in these transient structures.

For a hypothetical reaction involving dichloroethoxyoxovanadium(V), researchers would typically employ methods like Density Functional Theory (DFT) to locate the stationary points on the potential energy surface. The process involves:

Geometry Optimization: Starting with an initial guess for the structure of an intermediate or transition state, the computational algorithm systematically adjusts the atomic coordinates to find the arrangement with the lowest possible energy.

Frequency Calculations: Once an optimized geometry is found, a frequency calculation is performed. For a stable intermediate, all calculated vibrational frequencies will be real. For a transition state, exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate.

The accurate prediction of these geometries is crucial, as they are the foundation for understanding the steric and electronic factors that govern the reaction.

Elucidation of Energy Profiles and Reaction Coordinates

An energy profile, or reaction coordinate diagram, provides a one-dimensional representation of the energy changes that occur as reactants are converted into products. The reaction coordinate is a collective variable that represents the progress of the reaction.

To construct such a profile for a reaction of dichloroethoxyoxovanadium(V), the energies of the optimized reactants, intermediates, transition states, and products are calculated. The relative energies of these species reveal the thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies) of the reaction.

The elucidation of the energy profile allows chemists to:

Determine the rate-limiting step of the reaction (the one with the highest activation energy).

Assess the feasibility of a proposed reaction mechanism.

Understand the relative stability of intermediates.

Application of Advanced Theoretical Methodologies

Beyond the basic energetic and geometric descriptions, more advanced theoretical methods can provide deeper insights into the nature of chemical bonding and electron distribution.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding. QTAIM partitions a molecule into atomic basins based on the topology of the electron density.

For dichloroethoxyoxovanadium(V), a QTAIM analysis could be used to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond.

Characterize Bond Type: The properties of the electron density at the BCP, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the bond ellipticity (ε), can distinguish between different types of interactions (e.g., covalent, ionic, hydrogen bonds).

Quantify Bond Strength: The local energy densities at the BCP can be related to the strength of the chemical bond.

Future Directions and Emerging Research Avenues for Dichloroethoxyoxovanadium V

Development of Novel Catalytic Systems and Enhanced Activity

The quest for more efficient catalysts often involves using existing compounds as benchmarks for new designs. Dichloroethoxyoxovanadium(V), with the formula VO(OEt)Cl₂, serves as a key reference point in the development of next-generation vanadium catalysts, particularly in olefin polymerization. Research into new vanadium(V) complexes, such as those incorporating calixarene (B151959) ligands, has yielded systems that demonstrate significantly higher catalytic activity for ethylene (B1197577) polymerization compared to VO(OEt)Cl₂. acs.orgacs.org For instance, certain calix unipd.itarene-based vanadium(V) oxo complexes, when activated with a dimethylaluminium chloride (DMAC)/ethyltrichloroacetate (ETA) combination, have surpassed the activity of the benchmark catalyst. acs.org

Beyond creating new molecules, a significant research thrust focuses on enhancing the intrinsic activity of Dichloroethoxyoxovanadium(V) itself. A promising strategy involves the use of additives to form a more reactive catalytic species. It has been demonstrated that combining Dichloroethoxyoxovanadium(V) with a silylating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) or a salt such as silver trifluoromethanesulfonate (AgOTf) generates a more potent oxidant. rsc.org This combined system efficiently catalyzes the dehydrogenative aromatization of 2-cyclohexen-1-one (B156087) at room temperature, a reaction where the reactivity is linked to the increased Lewis acidity of the oxovanadium species. rsc.org

Furthermore, fundamental mechanistic studies suggest new pathways to boost catalytic performance. Research into vanadium-catalyzed alcohol oxidation has provided evidence for a base-assisted dehydrogenation (BAD) mechanism. researchgate.net This biomimetic pathway, which differs from traditional hydride-transfer or radical mechanisms, implies that catalyst activity and selectivity could be enhanced by precise control of the outer coordination sphere and the basicity of the reaction medium. researchgate.net

Exploration of New Reaction Domains and Substrate Scope

While well-established in certain areas, the full catalytic potential of Dichloroethoxyoxovanadium(V) is still being explored across diverse reaction domains. Its utility has been specifically highlighted in several types of oxidative transformations.

One key domain is oxidative aromatization . The VO(OEt)Cl₂-Me₃SiOTf system has proven effective for the dehydrogenative aromatization of α,β-unsaturated cyclohexenones, converting them into valuable aryl ethyl ethers. rsc.org This transformation underscores its capability as a potent dehydrogenative agent.

Another area of application is in ring-opening oxidations . Dichloroethoxyoxovanadium(V) can induce the regioselective ring-opening of cyclobutenone derivatives, such as 2,2-dichlorocyclobut-3-enones, to yield functionalized linear products like ethyl 2,4,4-trichlorobut-3-enoates. researchgate.net

The compound has also been used for oxidative deamination . For example, it can oxidize 2-phenylglycine derivatives, leading to products like ethyl benzoate (B1203000) and ethyl phenylglyoxylate (B1224774) through a process involving both deamination and decarboxylation. researchgate.net

In the field of polymer chemistry , Dichloroethoxyoxovanadium(V) frequently serves as a standard catalyst for ethylene polymerization and co-polymerization, against which newly developed, often more complex, vanadium catalysts are compared. acs.orgdokumen.pub Its performance in copolymerizing ethylene with monomers like propylene (B89431) and norbornene provides baseline data for propylene incorporation and molecular weight control. acs.orgdokumen.pub

The table below summarizes the catalytic performance of Dichloroethoxyoxovanadium(V) and related systems in various reactions.

Catalyst SystemSubstrateReaction TypeProductYield/Activity
VO(OEt)Cl₂ / AgOTf2-Cyclohexen-1-oneDehydrogenative AromatizationPhenyl ethyl ether93%
VO(OEt)Cl₂2,2-Dichlorocyclobut-3-enoneRing-Opening OxidationEthyl 2,4,4-trichlorobut-3-enoateNot specified
VO(OEt)Cl₂2-Phenylglycine derivativeOxidative DeaminationEthyl benzoate / Ethyl phenylglyoxylateNot specified
Calix unipd.itarene-(VO)₂ Complex / DMAC / ETAEthylenePolymerizationPolyethylene (B3416737)>243,400 g/mmol (V)·h
VO(OEt)Cl₂ (benchmark)EthylenePolymerizationPolyethyleneLower than novel systems

This table is interactive. Data is sourced from references acs.orgrsc.orgresearchgate.netresearchgate.net.

Integration with Advanced Materials Science for Hybrid Catalysts

A significant frontier in catalysis is the transition from homogeneous systems, where the catalyst is dissolved in the reaction medium, to heterogeneous systems, where the catalyst is immobilized on a solid support. This "heterogenization" offers substantial practical advantages, including simplified catalyst-product separation, enhanced catalyst stability, and potential for reuse, which are critical for sustainable industrial processes.

Future research is focused on integrating Dichloroethoxyoxovanadium(V) and related molecular vanadium species with advanced materials to create robust hybrid catalysts. The primary approach involves anchoring the active vanadium complex onto an insoluble support. Silica (B1680970) (SiO₂) is a commonly explored support material due to its high surface area and thermal stability. acs.orgresearchgate.net For instance, 2,6-dimethylarylimido–vanadium(V) dichloride, a compound related to Dichloroethoxyoxovanadium(V), has been successfully tethered to silica supports. acs.org When activated, these supported catalysts promote ethylene polymerization, yielding polyethylene with controlled particle morphology and reducing reactor fouling, a common issue with homogeneous systems. acs.org

Another strategy involves the use of functionalized organic polymers as supports. Polystyrene-based resins, for example, can be modified to anchor catalytic species, combining the reactivity of a molecular catalyst with the practical benefits of a solid-phase system. dokumen.pub The development of coordination polymers also presents a novel route; a 2D vanadium(V)-isonicotinohydrazide coordination polymer has been synthesized and shown to possess catalytic activity. researchgate.net

The table below outlines different strategies for creating vanadium-based hybrid catalysts.

Support MaterialImmobilization StrategyTarget ApplicationReference
Silica (SiO₂)Chemical tethering via covalent bondsEthylene Polymerization acs.org
Functionalized Silica GelAnchoring via N,O-coordinationHydrocarbon Oxidation researchgate.net
Polystyrene ResinCovalent attachment to polymer backboneOrganic Synthesis dokumen.pub
Coordination PolymerSelf-assembly into a 2D networkGeneral Catalysis researchgate.net

This table is interactive. Data is sourced from references acs.orgresearchgate.netdokumen.pubresearchgate.net.

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate catalyst design and unlock new reaction pathways, modern research increasingly relies on a synergistic partnership between experimental work and computational modeling. This dual approach provides a much deeper understanding of reaction mechanisms, transition states, and the electronic or steric factors that govern catalytic activity and selectivity.

In the context of vanadium catalysis, this synergy has been particularly insightful. For example, the proposal of the base-assisted dehydrogenation (BAD) mechanism for alcohol oxidation was not based on experimental findings alone. researchgate.net Computational studies played a crucial role in supporting this unusual bimolecular pathway, helping to rationalize the observed kinetic data, including a large kinetic isotope effect and the influence of electronic substituents on the reaction rate. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are used to model the geometry of vanadium complexes and their interaction with substrates. unipd.it These calculations can predict bond lengths and angles, helping to confirm structures determined by spectroscopic methods. unipd.it For more complex systems, such as bimetallic calixarene catalysts, computational studies have been instrumental in confirming the existence of cooperative effects between metal centers, which would be difficult to prove through experiments alone. acs.org This understanding is vital for designing future catalysts that harness multi-metallic cooperativity for enhanced performance. The combination of these approaches allows researchers to move beyond trial-and-error synthesis and rationally design the next generation of Dichloroethoxyoxovanadium(V)-based catalysts.

Q & A

Q. What standards ensure rigorous data presentation in publications?

  • Methodological Answer : Adopt ACS Style Guidelines:
  • Report uncertainties (e.g., ±SD) for all measurements.
  • Include raw data in appendices (e.g., NMR FID files).
  • Use SI units and IUPAC nomenclature consistently.
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